2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol chemical properties
2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol
This guide provides a comprehensive technical overview of 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol (TFMBA), a critical fluorinated intermediate. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document delves into the core chemical properties, synthesis methodologies, reactivity, and key applications of this versatile compound. The narrative emphasizes the causal relationships behind experimental choices and provides actionable protocols grounded in established scientific literature.
Introduction: A Key Fluorinated Building Block
2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol, with CAS number 79538-03-7, is a polysubstituted aromatic alcohol.[1][2] Its structure is characterized by a benzene ring heavily substituted with four fluorine atoms and a methyl group, along with a hydroxymethyl substituent. This high degree of fluorination imparts unique chemical and physical properties, making it a valuable intermediate, particularly in the synthesis of advanced pyrethroid insecticides like tefluthrin.[3][4] The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of both the aromatic ring and the benzylic alcohol functional group. This guide will explore these properties in detail, providing a foundational understanding for its strategic use in complex organic synthesis. It also serves as a metabolite of pyrethroid pesticides, making it an important marker in human exposure studies.[5]
Physicochemical and Spectroscopic Profile
The physical and chemical identity of a compound is fundamental to its application. The properties of TFMBA are summarized below.
Core Chemical Properties
A compilation of essential physicochemical data for TFMBA is presented in Table 1, sourced from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 79538-03-7 | [1][2][6] |
| Molecular Formula | C₈H₆F₄O | [1][2][6] |
| Molecular Weight | 194.13 g/mol | [2][6] |
| Appearance | Neat / White solid | [1] |
| Melting Point | 61-62°C | [2][7] |
| Boiling Point | 201.4 ± 35.0 °C (Predicted) | [2][7] |
| Density | 1.423 ± 0.06 g/cm³ (Predicted) | [7] |
| Flash Point | 75.6°C | [7] |
| IUPAC Name | (2,3,5,6-tetrafluoro-4-methylphenyl)methanol | [8] |
| Synonyms | 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol | [1][9] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of TFMBA. While a comprehensive public database of its spectra is limited, the expected characteristics can be inferred from its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include a singlet for the methyl protons (CH₃), a singlet for the benzylic protons (CH₂), and a broad singlet for the hydroxyl proton (OH), which is subject to exchange with deuterated solvents.
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¹³C NMR: The carbon NMR would show distinct signals for the methyl carbon, the benzylic carbon, and the four unique aromatic carbons. The carbon signals of the fluorinated ring will exhibit complex splitting patterns due to C-F coupling.
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¹⁹F NMR: As a highly fluorinated compound, ¹⁹F NMR is a powerful characterization tool. The four fluorine atoms are chemically equivalent due to symmetry, which would likely result in a single resonance in the ¹⁹F NMR spectrum.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Strong absorption bands corresponding to C-F bond stretching are also expected in the fingerprint region (typically 1000-1400 cm⁻¹).
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Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to its molecular weight (194.13 g/mol ). The fragmentation pattern would likely involve the loss of water, the hydroxyl radical, or cleavage of the benzylic C-C bond.
Synthesis Methodologies
The industrial and laboratory synthesis of TFMBA is critical for its use as an intermediate. Several routes have been developed, each with distinct advantages regarding reagent cost, safety, and scalability.
Pathway 1: Reduction of Benzoic Acid Derivatives
A common laboratory-scale approach involves the reduction of 2,3,5,6-tetrafluoro-4-methylbenzoic acid. This method is direct but often relies on expensive reducing agents.
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Causality: The choice of reducing agent is critical. Strong, expensive hydrides like lithium aluminum hydride (LiAlH₄) are effective but require stringent anhydrous conditions and careful handling. Milder reagents like sodium borohydride (NaBH₄) can also be used, sometimes in combination with additives to increase reactivity.[7] The patent literature often describes these methods as less suitable for industrial scale-up due to reagent costs.[4]
Pathway 2: From 2,3,5,6-Tetrafluoro-4-methylbenzonitrile
An industrially preferred method avoids expensive hydrides by starting from the more accessible 2,3,5,6-tetrafluoro-4-methylbenzonitrile.[4] This multi-step process is more economical for large-scale production.
Caption: Industrial synthesis pathway for TFMBA from the corresponding benzonitrile.
This protocol is a representative workflow based on principles described in patent literature.[4][10]
-
Hydrogenation of the Nitrile:
-
Step 1.1: Charge a hydrogenation reactor with 2,3,5,6-tetrafluoro-4-methylbenzonitrile and a suitable solvent (e.g., a carboxylic acid like acetic acid).
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Step 1.2: Add a hydrogenation catalyst (e.g., Palladium on carbon or Raney Nickel).
-
Step 1.3: Pressurize the reactor with hydrogen gas (H₂) to the required pressure and heat to the target temperature. Maintain until nitrile conversion is complete (monitored by GC or TLC).
-
Causality: The acidic solvent helps in the formation of the amine salt, which can be directly used in the next step. The catalyst choice balances activity, selectivity, and cost.
-
Step 1.4: Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst. The resulting solution contains 2,3,5,6-tetrafluoro-4-methylbenzylamine.
-
-
Diazotization and Hydrolysis:
-
Step 2.1: Cool the filtrate from the previous step to 0-5°C in a separate vessel.
-
Step 2.2: Slowly add an aqueous solution of sodium nitrite (NaNO₂). The amine reacts with the nitrous acid (formed in situ) to generate a diazonium salt.
-
Causality: This reaction must be kept cold to prevent the unstable diazonium salt from decomposing prematurely or undergoing side reactions.
-
Step 2.3: After the addition is complete, slowly warm the reaction mixture. The diazonium salt undergoes hydrolytic decomposition, releasing nitrogen gas and forming the target alcohol.
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Step 2.4: The reaction mass is then worked up. This typically involves adjusting the pH to 7-10 and extracting the product into an organic solvent.[4] The solvent is then removed under reduced pressure to yield crude TFMBA, which can be purified by distillation or recrystallization.
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Chemical Reactivity and Key Reactions
The reactivity of TFMBA is dominated by the benzylic alcohol group, though the highly fluorinated ring also influences its properties.
Esterification
The most significant reaction of TFMBA is its esterification with carboxylic acids or their derivatives to form esters. This is the cornerstone of its use in the agrochemical industry.[4]
The reaction with a carboxylic acid, typically under acidic catalysis (e.g., H₂SO₄), proceeds via the Fischer esterification mechanism.
Caption: Generalized mechanism for the acid-catalyzed esterification of TFMBA.
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Application Insight: This reaction is used to produce the insecticide tefluthrin by reacting TFMBA with a specific cyclopropanecarbonyl chloride.[4][11] The use of an acid chloride instead of a carboxylic acid provides a more vigorous and irreversible reaction, which is often preferred industrially.
Oxidation
The primary alcohol group of TFMBA can be oxidized to form 2,3,5,6-tetrafluoro-4-methylbenzaldehyde or further to 2,3,5,6-tetrafluoro-4-methylbenzoic acid, depending on the choice of oxidizing agent and reaction conditions.
-
To Aldehyde: Milder oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are required to stop the oxidation at the aldehyde stage.
-
To Carboxylic Acid: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid will typically oxidize the primary alcohol directly to the carboxylic acid.
These transformations allow TFMBA to serve as a precursor to a wider range of functionalized fluorinated aromatic compounds for research and development.
Safety, Handling, and Storage
Proper handling of TFMBA is crucial to ensure laboratory safety. The information below is a synthesis from available Safety Data Sheets (SDS).[9][12][13]
-
Hazard Identification: The compound is classified as causing skin irritation and serious eye irritation.[9] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid all personal contact, including inhalation of dust or vapors.[9] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[14]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][14] Keep containers tightly sealed.
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[12]
-
Skin Contact: Wash off with soap and plenty of water.[12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12]
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Conclusion
2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol is more than a simple fluorinated molecule; it is a highly functionalized and strategic intermediate. Its unique electronic properties, conferred by the dense fluorine substitution, make it an essential component in the synthesis of high-performance agrochemicals. Understanding its synthesis, reactivity, and handling protocols is paramount for chemists and researchers aiming to leverage the power of fluorination in the design of next-generation molecules. This guide has provided a technical foundation upon which further innovation can be built, from optimizing industrial synthesis to exploring novel applications in medicinal chemistry and materials science.
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